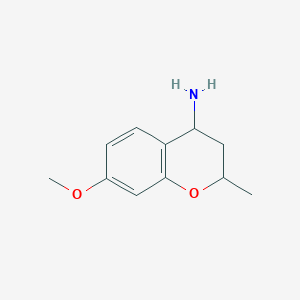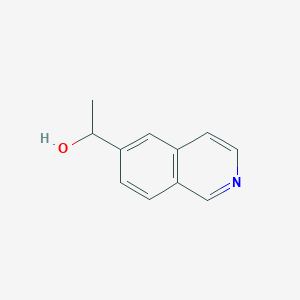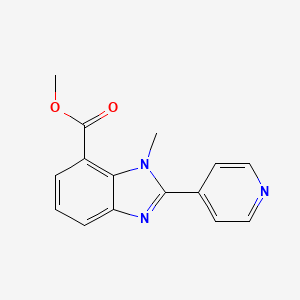![molecular formula C10H11BrO2 B13878961 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane CAS No. 103411-97-8](/img/structure/B13878961.png)
2-[2-(Bromomethyl)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Bromomethyl)phenyl]-1,3-dioxolane is an organic compound with the molecular formula C10H11BrO2 It is a derivative of dioxolane, featuring a bromomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane typically involves the bromination of a precursor compound. One common method involves the reaction of 2-(bromomethyl)phenylboronic acid with pinacol ester under specific conditions . The reaction is carried out in an organic solvent, and the temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to ensure consistent product quality and high efficiency. Safety measures are also implemented to handle the reactive bromine compounds used in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Bromomethyl)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
2-[2-(Bromomethyl)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Medicine: Potential applications include the development of new pharmaceuticals or drug delivery systems. Its ability to undergo various chemical transformations makes it a versatile building block.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-[2-(Bromomethyl)phenyl]-1,3-dioxolane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)phenylboronic acid pinacol ester: Similar in structure but contains a boronic acid group instead of a dioxolane ring.
2-(4-Bromomethyl)phenylpropionic acid: Contains a propionic acid group instead of a dioxolane ring.
3-Bromomethylphenylboronic acid pinacol ester: Similar structure but with the bromomethyl group in a different position on the phenyl ring.
Uniqueness
2-[2-(Bromomethyl)phenyl]-1,3-dioxolane is unique due to its combination of a bromomethyl group and a dioxolane ring. This structure imparts specific reactivity and stability, making it suitable for a wide range of chemical transformations and applications. Its versatility and ease of modification distinguish it from other similar compounds.
Propiedades
Número CAS |
103411-97-8 |
|---|---|
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-[2-(bromomethyl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H11BrO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7H2 |
Clave InChI |
ZRIMWIDRXCAOMK-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC=C2CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


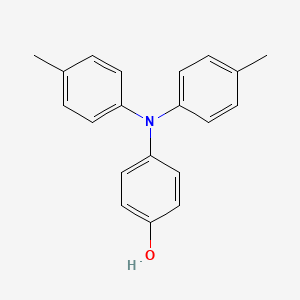
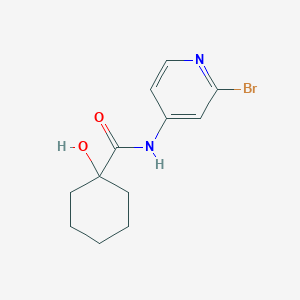
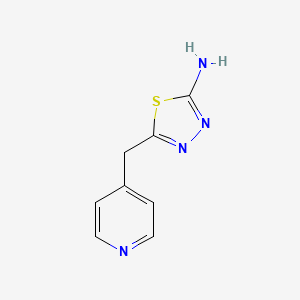
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)
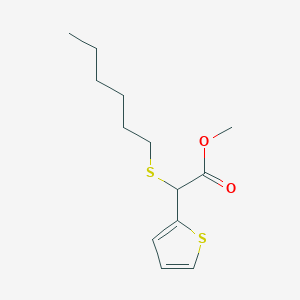
![2-[N-(3-chloroprop-2-enoxy)-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B13878921.png)
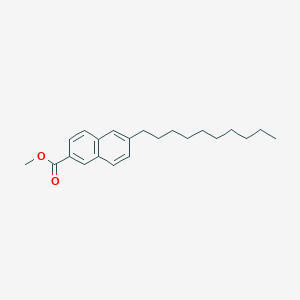
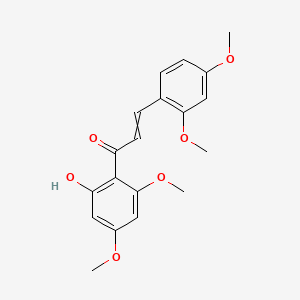

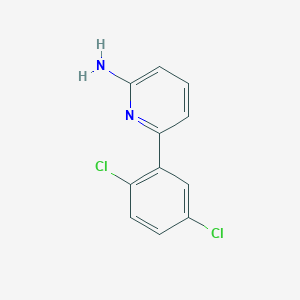
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
